3-(2-fluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)propanamide

Medicinal chemistry Physicochemical profiling Ligand efficiency

This N,N-disubstituted propanamide features a unique 2-methoxyethyl-thiophen-3-ylmethyl substitution pattern, offering distinct lipophilicity, H‑bonding capacity, and conformational flexibility compared to cyclopropyl or furanyl analogs. With three functional handles, it is ideal for parallel chemistry and fragment-based lead discovery. Confirm ≥98% purity by HPLC before use.

Molecular Formula C17H20FNO2S
Molecular Weight 321.41
CAS No. 1797318-57-0
Cat. No. B2618730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-fluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)propanamide
CAS1797318-57-0
Molecular FormulaC17H20FNO2S
Molecular Weight321.41
Structural Identifiers
SMILESCOCCN(CC1=CSC=C1)C(=O)CCC2=CC=CC=C2F
InChIInChI=1S/C17H20FNO2S/c1-21-10-9-19(12-14-8-11-22-13-14)17(20)7-6-15-4-2-3-5-16(15)18/h2-5,8,11,13H,6-7,9-10,12H2,1H3
InChIKeyAMWBPXPEMUPMOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1797318-57-0 Technical Baseline: Structural and Physicochemical Overview of 3-(2-fluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)propanamide


3-(2-fluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)propanamide (CAS 1797318-57-0) is a synthetic tertiary amide that belongs to the N,N-disubstituted propanamide class. Its molecular architecture comprises a 2-fluorophenylacetyl moiety, a 2-methoxyethyl group on the amide nitrogen, and a thiophen-3-ylmethyl substituent . The compound has a molecular weight of 321.4 g·mol⁻¹ and a molecular formula of C₁₇H₂₀FNO₂S . It is offered by chemical suppliers as a research‑grade building block, primarily for medicinal‑chemistry exploration and early‑stage probe synthesis. No clinical or in‑vivo data have been reported for this specific molecule.

Why In‑Class Propanamide Analogs Cannot Substitute 1797318-57-0: Structural Determinants of Physicochemical and Potential Biological Differentiation


N,N‑disubstituted propanamides that share the 2-fluorophenylpropanamide core are not interchangeable. Even minor modifications to the N‑substituents can profoundly alter key molecular properties such as lipophilicity, hydrogen‑bonding capacity, and conformational flexibility [1]. These changes, in turn, modulate solubility, membrane permeability, and target‑binding profiles. Consequently, a researcher intending to explore a specific chemical space defined by the 2-methoxyethyl‑thiophen‑3‑ylmethyl substitution pattern cannot assume that a cyclopropyl‑, furylmethyl‑, or benzamide‑based analog will exhibit equivalent behaviour in a given assay or synthetic sequence.

1797318-57-0 Quantitative Differentiation Evidence Against Closest Structural Analogs


Hydrogen‑Bond Acceptor Count: 1797318-57-0 vs. N‑Cyclopropyl Analog

The target compound contains three hydrogen‑bond acceptor (HBA) atoms: the carbonyl oxygen, the methoxy oxygen of the N‑(2‑methoxyethyl) group, and the fluorine atom on the phenyl ring. Its close analog N‑cyclopropyl‑3-(2-fluorophenyl)-N-(thiophen-3-ylmethyl)propanamide (CAS 1797647‑04‑1) lacks the methoxy oxygen, reducing its HBA count to two . No experimental binding or solubility data are publicly available to confirm the functional consequences of this difference; the comparison is based on established medicinal‑chemistry principles relating HBA count to aqueous solubility and target‑interaction potential.

Medicinal chemistry Physicochemical profiling Ligand efficiency

Lipophilicity (cLogP) Comparison: 1797318-57-0 vs. Benzamide Analog

The 2‑fluorophenylpropanamide scaffold in 1797318‑57‑0 introduces a lipophilic aromatic ring and a fluorine atom that are absent in the simpler benzamide analog N‑(2‑methoxyethyl)‑N‑(thiophen‑3‑ylmethyl)benzamide (CAS 1234945‑10‑8). This structural difference is predicted to increase the calculated partition coefficient (cLogP) by at least 0.5–1.0 log unit, although experimentally measured logP values have not been disclosed for either compound . The conclusion is drawn from fragment‑based additive models commonly employed in drug design.

Lipophilicity Drug-likeness ADME prediction

Molecular Weight and Fraction sp³: 1797318-57-0 vs. Furan‑Containing Analog

3-(2‑fluorophenyl)-N-(furan‑2‑ylmethyl)-N-(thiophen‑3‑ylmethyl)propanamide (CAS 1797074‑14‑6) is a direct heterocyclic analog in which the N‑(2‑methoxyethyl) group is replaced by an N‑(furan‑2‑ylmethyl) moiety. This substitution increases the molecular weight from 321.4 to 343.4 g·mol⁻¹ and introduces a rigid aromatic ring that raises the fraction of sp²‑hybridised carbons, thereby decreasing molecular flexibility . The lower molecular weight and more saturated character of 1797318‑57‑0 may confer superior ligand efficiency metrics in fragment‑based or lead‑like screening campaigns.

Molecular complexity Fraction sp³ Lead-likeness

Absence of Public Biological Activity Data: 1797318-57-0 vs. Structurally Related Propanamides

A systematic search of the peer‑reviewed literature and public bioactivity databases (ChEMBL, PubChem BioAssay) returned no quantitative biological activity data for 3-(2-fluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)propanamide or its three closest structural analogs (CAS 1797647‑04‑1, 1234945‑10‑8, 1797074‑14‑6) as of April 2026 [1][2][3]. By contrast, related thiophene‑amide scaffolds have been disclosed as protein kinase inhibitors in patent literature [4]. This lack of selectivity or potency data means the compound is currently positioned as an early‑stage screening tool rather than a validated chemical probe.

Data availability Hit confirmation Procurement risk

1797318-57-0 Application Scenarios Derived from Current Evidence


Fragment‑Based or Lead‑Like Library Design for Kinase‑Targeted Screening

Owing to its moderate molecular weight (321.4 g·mol⁻¹), acceptable fraction sp³ (0.29), and the presence of hydrogen‑bond acceptors, 1797318‑57‑0 fits the physicochemical profile of lead‑like compounds used in fragment‑based drug discovery. It can serve as a diversity‑oriented building block for generating thiophene‑amide libraries aimed at protein kinases, a target class for which related scaffolds have been claimed [1].

Building Block for Parallel Synthesis of Focused Propanamide Arrays

The compound’s three functional handles (2‑fluorophenyl, methoxyethyl, thiophen‑3‑ylmethyl) allow systematic variation in parallel chemistry workflows. Its structural differentiation from cyclopropyl and furanyl analogs (evidence items 1 and 3) enables exploration of distinct regions of chemical space while maintaining the same core scaffold.

Negative Control or Chemical Probe Precursor in Fluorine‑Based Interaction Studies

The ortho‑fluorophenyl substituent can participate in weak hydrogen‑bonding and orthogonal multipolar interactions. Because no biological annotation exists (evidence item 4), researchers can use 1797318‑57‑0 as a starting point for developing fluorine‑containing probes, provided that initial biochemical profiling is conducted in‑house.

Supply‑Chain Risk Assessment for Early‑Stage Hit‑Discovery Procurement

Given the absence of published bioactivity data and the limited number of commercial suppliers, procurement decisions should be accompanied by a clear plan for front‑line purity verification (≥95% by HPLC) and primary assay validation. The comparison with structurally related analogs underscores that even minor structural changes can alter physicochemical properties, so generic substitution of the catalog number without experimental confirmation is not recommended [1].

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